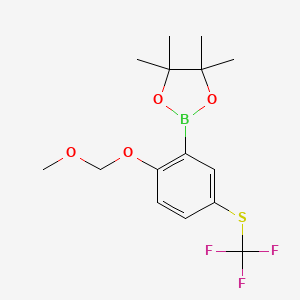

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester is a boronic ester derivative that has gained attention in the field of organic synthesis. Boronic esters are known for their versatility as building blocks in various chemical reactions, particularly in the formation of carbon-carbon bonds. This compound, with its unique substituents, offers specific reactivity and stability, making it valuable for research and industrial applications.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester typically involves the reaction of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid with pinacol in the presence of a dehydrating agent. The reaction is usually carried out under anhydrous conditions to prevent hydrolysis of the boronic acid. Common dehydrating agents include molecular sieves or anhydrous magnesium sulfate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification processes such as recrystallization or chromatography are employed to obtain the desired purity of the final product.

化学反応の分析

Types of Reactions

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester undergoes various types of chemical reactions, including:

Oxidation: The boronic ester can be oxidized to the corresponding boronic acid.

Reduction: Reduction reactions can convert the boronic ester to the corresponding alcohol.

Substitution: The compound can participate in substitution reactions, where the boronic ester group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or sodium perborate are common oxidizing agents.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura coupling, are commonly used.

Major Products Formed

Oxidation: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid.

Reduction: 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenol.

Substitution: Various substituted phenyl derivatives depending on the reactants used.

科学的研究の応用

Organic Synthesis

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester serves as a critical building block in organic synthesis. Its ability to participate in cross-coupling reactions, particularly the Suzuki-Miyaura reaction, allows for the formation of complex carbon-carbon bonds. This reactivity is essential for synthesizing pharmaceuticals and advanced materials.

Medicinal Chemistry

The compound has potential applications in drug development due to its unique structural properties. It is being investigated for:

- Boron Neutron Capture Therapy (BNCT) : This therapeutic approach utilizes boron-containing compounds to selectively target cancer cells. The compound's ability to form stable complexes with diols enhances its effectiveness in this context.

- Enzyme Inhibition : Boronic acids are known to inhibit serine proteases and other enzymes by binding to their active sites. This property is being explored for developing new therapeutic agents against various diseases.

Material Science

In material science, this compound is used in the production of advanced polymers and materials with specific electronic properties due to the presence of trifluoromethylthio groups. These materials can be tailored for applications in electronics and nanotechnology.

Anticancer Activity

Research has demonstrated that boronic acid derivatives exhibit anticancer properties by inducing apoptosis in cancer cells. A study highlighted the efficacy of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid in targeting specific cancer cell lines through mechanisms involving cell cycle arrest and programmed cell death.

Antiviral Properties

Investigations into the antiviral properties of boronic acids suggest that they may interfere with viral replication processes. Preliminary studies indicate that this compound could inhibit certain viral enzymes, showcasing potential as a therapeutic agent against viral infections.

作用機序

The mechanism of action of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester involves its ability to form stable complexes with various substrates. The boronic ester group can interact with diols and other nucleophiles, facilitating the formation of carbon-carbon bonds. This reactivity is exploited in cross-coupling reactions, where the compound acts as a key intermediate.

類似化合物との比較

Similar Compounds

- Phenylboronic acid, pinacol ester

- 4-Methoxyphenylboronic acid, pinacol ester

- 2,4,6-Trifluorophenylboronic acid, pinacol ester

Uniqueness

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester is unique due to the presence of both methoxymethoxy and trifluoromethylthio substituents. These groups impart specific electronic and steric properties, enhancing the compound’s reactivity and stability compared to other boronic esters. This makes it particularly valuable in specialized synthetic applications and research.

生物活性

2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, pinacol ester, is a boronic acid derivative that has garnered attention for its potential applications in medicinal chemistry and organic synthesis. This compound is characterized by its unique trifluoromethylthio group and methoxymethoxy substituent, which may influence its biological activity and reactivity. This article explores the biological activity of this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.

- Molecular Formula : C₁₃H₁₃BF₃O₄S

- Molecular Weight : 306.11 g/mol

- CAS Number : 115377-93-0

Boronic acids are known for their ability to form reversible covalent bonds with diols, which is a critical feature in their biological interactions. The biological activity of 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid pinacol ester can be attributed to:

- Inhibition of Enzymatic Activity : Boronic acids can act as enzyme inhibitors by binding to the active site of serine proteases and other enzymes.

- Anticancer Activity : Some boronic acid derivatives have shown promise in targeting cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

- Antiviral Properties : Certain studies suggest that boronic acids may interfere with viral replication processes.

Biological Activity Data

Case Studies

- Anticancer Properties : A study on the effects of various boronic acids, including derivatives similar to 2-(Methoxymethoxy)-5-(trifluoromethylthio)phenylboronic acid, demonstrated that these compounds could induce apoptosis in human breast cancer cells through the activation of caspase pathways. The study highlighted the importance of substituents like trifluoromethylthio in enhancing cytotoxicity against cancer cells.

- Enzyme Inhibition Study : Research published in the Journal of Medicinal Chemistry investigated the inhibition profiles of boronic acids on various serine proteases. The findings indicated that compounds with methoxy substituents exhibited higher binding affinities, suggesting a structure-activity relationship that could be leveraged for drug design.

- Antiviral Research : A recent investigation into the antiviral properties of boronic acids found that certain derivatives could significantly lower viral titers in vitro by disrupting viral entry mechanisms. This opens avenues for further exploration into their use as antiviral agents against emerging viral threats.

特性

IUPAC Name |

2-[2-(methoxymethoxy)-5-(trifluoromethylsulfanyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20BF3O4S/c1-13(2)14(3,4)23-16(22-13)11-8-10(24-15(17,18)19)6-7-12(11)21-9-20-5/h6-8H,9H2,1-5H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QDFYYVPYIALXHO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C=CC(=C2)SC(F)(F)F)OCOC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20BF3O4S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。